N,6-dimethyl-N-((3-methyl-1-propyl-1H-pyrazol-5-yl)methyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Description
N,6-dimethyl-N-((3-methyl-1-propyl-1H-pyrazol-5-yl)methyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects .
Mode of Action
It is known that compounds with a pyrazole moiety often interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect a variety of biochemical pathways depending on their specific targets . The downstream effects of these interactions can vary widely and may include changes in cell signaling, gene expression, and metabolic activity.
Result of Action
Given the diverse pharmacological effects of pyrazole-bearing compounds, it is likely that this compound could have a variety of potential effects at the molecular and cellular level .
Properties
IUPAC Name |
N,6-dimethyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-5-6-22-13(7-11(2)19-22)10-21(4)17(25)14-8-15-16(24)18-12(3)9-23(15)20-14/h7-9H,5-6,10H2,1-4H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDZHEORTFSYIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CN(C)C(=O)C2=NN3C=C(NC(=O)C3=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.